molecular formula C7H8LiN3O2 B2417790 Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate CAS No. 2402789-79-9

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B2417790
CAS No.: 2402789-79-9
M. Wt: 173.1
InChI Key: IWBWDSZTPAIDEI-TYSVMGFPSA-M
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Description

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C7H8LiN3O2 and its molecular weight is 173.1. The purity is usually 95%.
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Scientific Research Applications

Cyclopropene-Carbene Rearrangements

Research has explored the reaction of cyclopropenes with methyl lithium, leading to the formation of cyclopropanes. This is indicative of trapping intermediate carbenes, a fundamental process in organic synthesis and can provide insights into the reactivity and stability of various cyclopropane derivatives (Baird, Buxton, & Whitley, 1984).

Ionic Liquid Properties of Triazolate Lithium Salts

A study focused on the synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt exhibiting ionic liquid properties at room temperature. This research is relevant for the development of novel lithium salts with potential applications in electrolytes and other functional materials (Flachard et al., 2018).

Stability and Reactivity of Cyclopropene Derivatives

Investigations into the reaction of 2-bromo-1, 1, 2-trichloro-3, 3-dimethylcyclopropane with methyl lithium revealed insights into the stability and reactivity of cyclopropene derivatives. Such studies are crucial in understanding the properties of cyclopropane and cyclopropene compounds in various chemical environments (Baird & Hussain, 1989).

Asymmetric Synthesis Applications

The asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate was achieved using diester derivatives, involving key steps with lithium N-benzyl-N-alpha-methylbenzylamide. This research has implications for stereoselective synthesis in pharmaceuticals and fine chemicals (Urones et al., 2004).

Functionalized Silanes Preparation

Research on tris(trimethylsilyl)methyl-lithium reactions with various electrophiles has provided valuable insights into the preparation of functionalized silanes, a significant area in materials science and organic synthesis (Fleming & Floyd, 1981).

Lithium Chloride in Cancer Research

Lithium chloride's effects on human breast cancer cells were studied, focusing on its role in regulating cell survival and apoptosis. This is significant for understanding lithium's potential in cancer therapy and its mechanisms at a cellular level (Suganthi et al., 2012).

Photoluminescent Properties of Lead(II) Coordinated Polymers

A study on lead(II) coordinated polymers using asymmetric azoles carboxylate ligands, including their synthesis, structures, and fluorescence properties, provides insights into materials science, particularly in the field of luminescent materials (Li et al., 2021).

Properties

IUPAC Name

lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWDSZTPAIDEI-TYSVMGFPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.